molecular formula C8H17F2N3 B7874076 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine

Cat. No.: B7874076
M. Wt: 193.24 g/mol
InChI Key: HOIQVJHOMJSMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine is a piperazine derivative characterized by a 2,2-difluoroethyl substituent at the 4-position of the piperazine ring, with an ethanamine side chain at the 1-position. These compounds are typically synthesized via nucleophilic substitution or condensation reactions between 2-(piperazin-1-yl)ethanamine and appropriate electrophiles (e.g., aldehydes, ketones, or halogenated alkyl groups) .

Piperazine derivatives are of significant interest in medicinal chemistry due to their versatility in modulating receptor binding, pharmacokinetics, and metabolic stability.

Properties

IUPAC Name

2-[4-(2,2-difluoroethyl)piperazin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F2N3/c9-8(10)7-13-5-3-12(2-1-11)4-6-13/h8H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIQVJHOMJSMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine typically involves the reaction of piperazine with 2,2-difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified through techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine can be inferred by comparing it to structurally related piperazine derivatives. Key analogs and their characteristics are summarized below:

Table 1. Comparative Analysis of Piperazine Derivatives

Compound Name Substituent at Piperazine 4-Position Molecular Formula Molecular Weight Key Findings
This compound 2,2-Difluoroethyl C₈H₁₅F₂N₃ 203.22 (calc.) Hypothesized enhanced metabolic stability due to fluorine atoms .
2-(4-Benzylpiperazin-1-yl)ethanamine Benzyl C₁₃H₂₀N₃ 218.32 Moderate 5-HT2A receptor affinity (Ki ~100–200 nM); used in CNS drug design.
2-(4-(2-Fluorophenyl)piperazin-1-yl)ethanamine 2-Fluorophenyl C₁₂H₁₇FN₃ 222.28 High 5-HT1A/5-HT2A receptor activity (Ki < 50 nM); improved solubility vs. non-fluorinated analogs.
2-[4-(4-Trifluoromethylpyrimidin-2-yl)piperazin-1-yl]ethylamine 4-Trifluoromethylpyrimidin-2-yl C₁₁H₁₆F₃N₅ 275.27 Demonstrated high affinity for adenosine receptors; fluorine enhances binding specificity.
N-(1-(5-Chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine Schiff base (thiophene) C₁₃H₁₈ClN₃S 307.82 Exhibited antimicrobial activity; Schiff base formation increases planarity and π-π stacking.

Key Observations

Fluorination Effects: The 2,2-difluoroethyl group in the target compound is expected to increase lipophilicity (logP ~1.5–2.0) compared to non-fluorinated analogs like 2-(4-benzylpiperazin-1-yl)ethanamine (logP ~1.2) . In contrast, 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanamine shows higher solubility in aqueous media due to the polar fluorophenyl group, balancing lipophilicity and bioavailability .

Receptor Binding: Piperazine derivatives with aromatic substituents (e.g., 2-fluorophenyl, benzyl) exhibit strong 5-HT1A/5-HT2A receptor interactions, with Ki values in the nanomolar range .

Synthetic Yields: Substitution with electron-withdrawing groups (e.g., trifluoromethylpyrimidinyl) typically results in lower yields (e.g., 36–79% for fluorinated analogs) compared to non-fluorinated derivatives (e.g., 73–97% for benzyl or phenyl analogs) .

Biological Activity

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine is a piperazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a difluoroethyl group, which may influence its pharmacological properties and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H16F2N2
  • Molecular Weight : 182.23 g/mol

The presence of fluorine atoms in the difluoroethyl group can enhance lipophilicity and alter binding affinities to various biological targets, potentially leading to improved efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The difluoroethyl group may enhance the compound's binding affinity, which can modulate biochemical pathways involved in various physiological processes.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to altered cellular responses.

Biological Activity and Therapeutic Potential

Research has indicated that piperazine derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections summarize relevant findings from various studies.

Anti-inflammatory Activity

A study evaluated a series of piperazine derivatives for their anti-inflammatory effects. Compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance:

  • Compounds showed up to 65% inhibition of TNF-α at a concentration of 10 μM compared to standard dexamethasone (71% inhibition at 1 μM) .

Antimicrobial Activity

Piperazine derivatives have also been screened for antimicrobial properties. Some compounds exhibited potent activity against bacterial strains, outperforming standard antibiotics like ciprofloxacin:

  • Certain derivatives showed 2 to 2.5-fold more potency than ciprofloxacin at the same MIC value (10 μg/mL) .

Anticancer Activity

The potential anticancer effects of piperazine derivatives are under investigation. In vitro studies have shown that these compounds can decrease the viability of cancer cell lines while maintaining lower toxicity towards healthy cells:

  • For example, specific derivatives reduced MCF7 cell viability by 40% after treatment compared to doxorubicin .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives closely related to this compound:

StudyFindings
Study A Evaluated anti-inflammatory effects; compounds showed significant inhibition of TNF-α and IL-6 .
Study B Investigated antimicrobial properties; demonstrated enhanced potency against bacterial strains .
Study C Focused on anticancer activity; certain derivatives exhibited selective cytotoxicity towards cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.